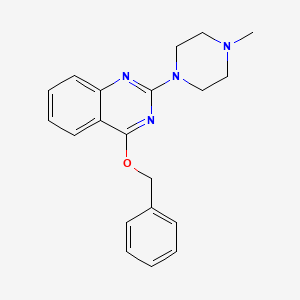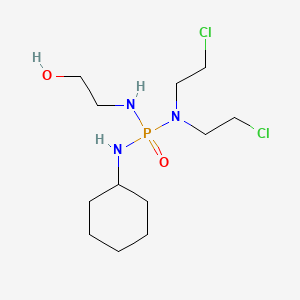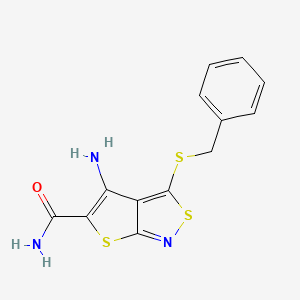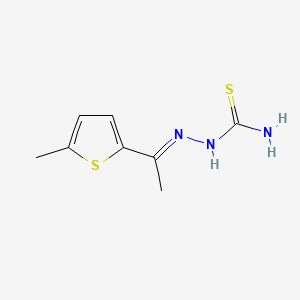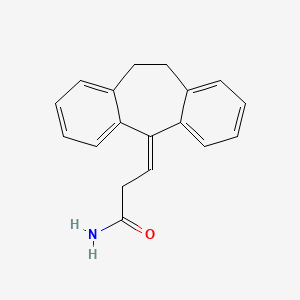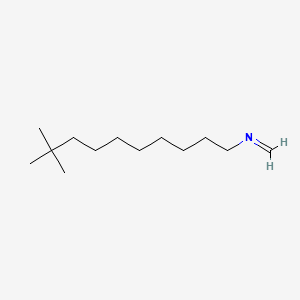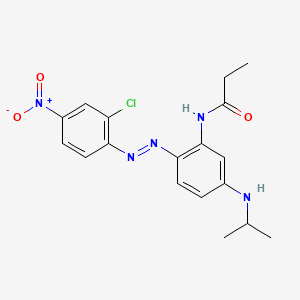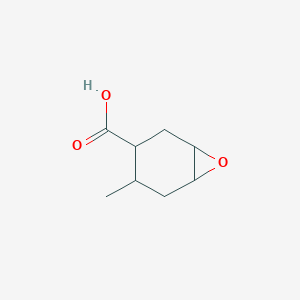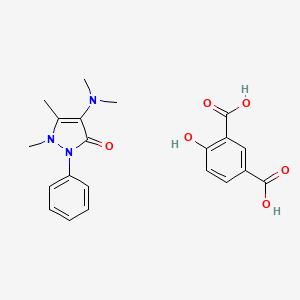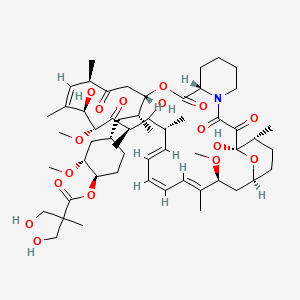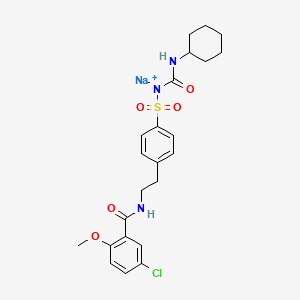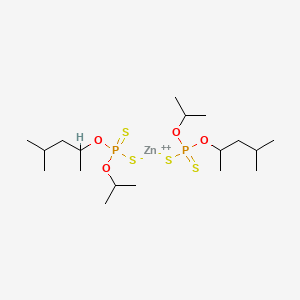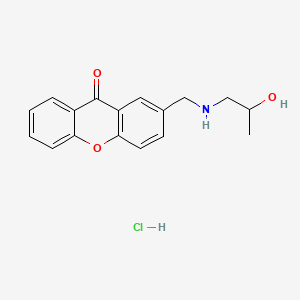
(+-)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride is a chemical compound with a complex structure that includes a xanthene core
Preparation Methods
The synthesis of (±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the xanthene core, followed by the introduction of the hydroxypropyl and amino groups. The reaction conditions may include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride can be compared with other similar compounds, such as:
Xanthene derivatives: These compounds share the xanthene core structure and may have similar chemical properties and applications.
Hydroxypropyl derivatives: These compounds contain the hydroxypropyl group and may have similar biological activities.
Amino derivatives: These compounds contain the amino group and may have similar reactivity and applications
Properties
CAS No. |
126929-74-6 |
|---|---|
Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[(2-hydroxypropylamino)methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)9-18-10-12-6-7-16-14(8-12)17(20)13-4-2-3-5-15(13)21-16;/h2-8,11,18-19H,9-10H2,1H3;1H |
InChI Key |
QQZWEFACGYUTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


